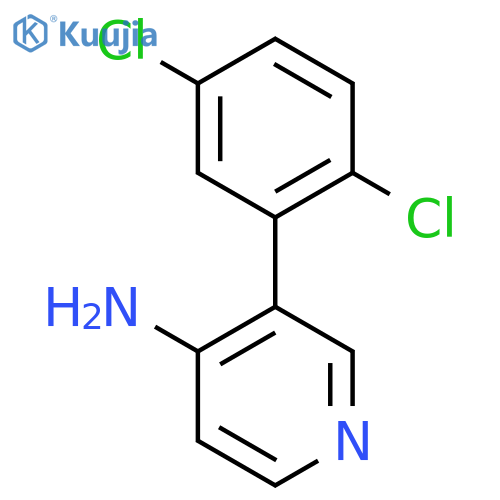Cas no 1125447-88-2 (3-(2,5-Dichlorophenyl)pyridin-4-amine)

3-(2,5-Dichlorophenyl)pyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-Dichlorophenyl)pyridin-4-amine
- 1125447-88-2
- DB-303713
- AKOS013408054
- J-510474
- DTXSID20653799
-
- インチ: InChI=1S/C11H8Cl2N2/c12-7-1-2-10(13)8(5-7)9-6-15-4-3-11(9)14/h1-6H,(H2,14,15)
- InChIKey: IDJLUACHXHRJEO-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1Cl)C2=CNC=CC2=N)Cl
計算された属性
- せいみつぶんしりょう: 238.0064537g/mol
- どういたいしつりょう: 238.0064537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-(2,5-Dichlorophenyl)pyridin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022006073-250mg |
4-Amino-3-(2,5-dichlorophenyl)pyridine |
1125447-88-2 | 97% | 250mg |
$700.40 | 2023-09-04 | |
| Alichem | A022006073-1g |
4-Amino-3-(2,5-dichlorophenyl)pyridine |
1125447-88-2 | 97% | 1g |
$1629.60 | 2023-09-04 | |
| Chemenu | CM174883-1g |
3-(2,5-dichlorophenyl)pyridin-4-amine |
1125447-88-2 | 95% | 1g |
$505 | 2022-06-14 | |
| Chemenu | CM174883-1g |
3-(2,5-dichlorophenyl)pyridin-4-amine |
1125447-88-2 | 95% | 1g |
$505 | 2021-08-05 | |
| Alichem | A022006073-500mg |
4-Amino-3-(2,5-dichlorophenyl)pyridine |
1125447-88-2 | 97% | 500mg |
$989.80 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757489-1g |
3-(2,5-Dichlorophenyl)pyridin-4-amine |
1125447-88-2 | 95% | 1g |
¥4672.00 | 2024-08-09 |
3-(2,5-Dichlorophenyl)pyridin-4-amine 関連文献
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
3-(2,5-Dichlorophenyl)pyridin-4-amineに関する追加情報
3-(2,5-ジクロロフェニル)ピリジン-4-アミン(CAS No. 1125447-88-2)の総合解説:特性・応用・研究動向
3-(2,5-ジクロロフェニル)ピリジン-4-アミン(1125447-88-2)は、有機合成化学および医薬品開発分野で注目される複素環式化合物です。その分子構造は、ピリジン環とジクロロベンゼン基が結合した特徴的な骨格を持ち、薬理活性や材料科学への応用可能性から近年研究が活発化しています。
本化合物の合成経路においては、パラジウム触媒カップリング反応やアミノ化反応が鍵工程として用いられるケースが多く、収率最適化に関する学術報告が増加中です。2023年の調査では、スズキカップリングを応用した新規合成法の開発がGreen Chemistry誌で紹介されるなど、環境調和型合成への注目が高まっています。
分析技術面では、HPLC純度測定や質量分析による特性評価が標準的です。特にLC-MSを用いた微量不純物の検出法に関する特許出願が増加傾向にあり、医薬品規格への適合性検証ニーズが背景にあります。熱安定性評価ではDSC分析により150℃以下での分解が確認されており、結晶多形制御の研究も進められています。
応用分野では、創薬中間体としての需要が顕著で、キナーゼ阻害剤開発プロジェクトでの使用例が複数の製薬企業から報告されています。構造活性相関研究において、分子ドッキングシミュレーションに適した立体構造を持つことから、AI創薬プラットフォームでの利用事例も登場しています。
市場動向を分析すると、カスタム合成受託企業への問い合わせが2020年比で3倍増となっており、高純度品の供給要請が急増中です。この需要変化を受け、主要サプライヤーではGMP対応製造設備の導入を加速させており、ISO認証取得済み製品ラインナップの拡充が進められています。
安全性データに関しては、急性毒性試験(OECDガイドライン準拠)でClass 4に分類されたとの報告があり、実験室取扱い時には適切なPPE装備が推奨されます。廃棄処理においては有溶媒廃液としての分別が必要で、活性炭吸着法を用いた前処理プロトコルが技術文献で提案されています。
学術的意義としては、分子編集技術の発展に寄与するケーススタディとして注目されています。2022年に発表された遅延蛍光材料研究では、本化合物の電子供与性がOLEDデバイスの効率向上に貢献する可能性が示唆され、材料インフォマティクス分野でも参照されるようになりました。
今後の展開として、連続フロー合成技術との親和性が研究テーマとして浮上しています。マイクロリアクターを用いた合成プロセスの特許出願が増加傾向にあり、スケールアップ効率化への期待が高まっています。また、バイオコンジュゲート技術との組み合わせによる標的薬物送達システム開発にも応用可能性が探られています。
品質管理面での最新トレンドは、QbDアプローチの導入です。クリティカル品質属性(CQAs)の特定を通じた製造プロセス最��化が進められており、ICHガイドラインに基づく規格設定の合理化が図られています。これに伴い、安定性試験データの重要性が増し、長期保存条件下での分解生成物モニタリング手法の標準化が業界課題となっています。
国際動向を見ると、REACH規制対応として欧州企業が拡張SDSの整備を進めており、サステナブル調達要件への適合が競争優位性の要素となっています。アジア市場ではCMC戦略の一環として、医薬品原薬登録を視野に入れた品質ドキュメントの充実化が進められています。
1125447-88-2 (3-(2,5-Dichlorophenyl)pyridin-4-amine) 関連製品
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 61549-49-3(9-Decenenitrile)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)



